2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid
CAS No.: 31477-07-3
Cat. No.: VC7864831
Molecular Formula: C11H13NO6
Molecular Weight: 255.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31477-07-3 |
|---|---|
| Molecular Formula | C11H13NO6 |
| Molecular Weight | 255.22 g/mol |
| IUPAC Name | 2-[carboxymethyl-[(2,6-dihydroxyphenyl)methyl]amino]acetic acid |
| Standard InChI | InChI=1S/C11H13NO6/c13-8-2-1-3-9(14)7(8)4-12(5-10(15)16)6-11(17)18/h1-3,13-14H,4-6H2,(H,15,16)(H,17,18) |
| Standard InChI Key | ASBYVAMEWVUVNX-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)O)CN(CC(=O)O)CC(=O)O)O |
| Canonical SMILES | C1=CC(=C(C(=C1)O)CN(CC(=O)O)CC(=O)O)O |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name, 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid, reflects its structural composition: a central iminodiacetic acid core linked to a 2,6-dihydroxybenzyl group. Its molecular formula is C₁₁H₁₃NO₆, with a molecular weight of 267.23 g/mol . The presence of two carboxylic acid groups (-CO₂H) and two phenolic hydroxyl groups (-OH) on the benzyl ring defines its polyfunctional nature, enabling diverse coordination modes with metal ions .
Physical and Chemical Properties
The compound’s acidity constants (pKa values) for the carboxylic acid and phenolic hydroxyl groups are critical for understanding its chelation behavior but remain uncharacterized in the literature.
Applications and Uses
Chelation and Metal Ion Binding
The compound’s tridentate ligand capability—via the nitrogen atom and two carboxylate groups—positions it as a potential agent for metal ion sequestration . Similar IDA derivatives are employed in wastewater treatment to recover heavy metals (e.g., Cu²⁺, Pb²⁺) and in chromatography resins for protein purification . The 2,6-dihydroxybenzyl group may enhance binding affinity for transition metals through additional π-electron interactions .
Biomedical Research
Analogous compounds, such as hepatobiliary iminodiacetic acid (HIDA), are used in radiopharmaceuticals for diagnostic imaging . While no direct evidence links 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid to medical applications, its structural features suggest potential utility in designing contrast agents or enzyme inhibitors .
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